5-Methylbenzofuran-7-amine
CAS No.:
Cat. No.: VC14382259
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO |
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Molecular Weight | 147.17 g/mol |
IUPAC Name | 5-methyl-1-benzofuran-7-amine |
Standard InChI | InChI=1S/C9H9NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,10H2,1H3 |
Standard InChI Key | CPUOPWIKBFFBNE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=C1)N)OC=C2 |
Introduction
Chemical Identity and Structural Properties
5-Methylbenzofuran-7-amine belongs to the benzofuran class of heterocyclic organic compounds, which consist of fused benzene and furan rings. The systematic IUPAC name for this compound is 7-amino-5-methyl-1-benzofuran, reflecting the positions of the amine (-NH₂) and methyl (-CH₃) substituents.
Molecular Characteristics
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Molecular Formula: C₉H₉NO
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Molecular Weight: 147.18 g/mol
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Structural Features:
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Boiling Point | Estimated 280–300°C (extrapolated) |
Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
LogP (Partition Coefficient) | ~2.1 (predicted) |
The methyl group at position 5 contributes to hydrophobic interactions, while the amine group at position 7 facilitates solubility in aqueous environments .
Synthetic Pathways and Optimization
The synthesis of 5-methylbenzofuran-7-amine typically involves multi-step routes, leveraging nucleophilic substitution and catalytic hydrogenation. Two primary methodologies are outlined below:
Nitro Reduction Pathway
A common approach involves the reduction of a nitro precursor, 5-methyl-7-nitrobenzofuran, using hydrogenation catalysts:
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Starting Material: 5-Methyl-7-nitrobenzofuran.
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Catalytic Hydrogenation:
Nucleophilic Substitution Route
Alternative methods employ haloarene intermediates:
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Intermediate Formation: 7-Bromo-5-methylbenzofuran is treated with aqueous ammonia.
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Reaction Mechanism:
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Ammonia acts as a nucleophile, displacing bromide via an SₙAr (nucleophilic aromatic substitution) mechanism3.
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Conditions: Excess NH₃, ethanol, 80–100°C, 12–24 hours3.
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Table 2: Comparative Synthesis Data
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Catalytic Hydrogenation | 92 | 98 | High selectivity, mild conditions |
Nucleophilic Substitution | 75 | 90 | Cost-effective reagents |
Applications and Future Directions
Pharmaceutical Development
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Lead Compound Optimization: Structural modifications (e.g., acylating the amine) could enhance bioavailability .
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Targeted Drug Delivery: Conjugation with nanoparticles to improve tumor-specific uptake.
Industrial Applications
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Agrochemicals: Potential use as a scaffold for antifungal agents.
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